Pexiganan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pexiganan is a synthetic antimicrobial peptide that is an analog of magainin, a peptide originally isolated from the skin of the African clawed frog. It exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is primarily used in the treatment of diabetic foot ulcers due to its potent antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pexiganan is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: of the deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the peptide’s purity. The purified peptide is then lyophilized to obtain it in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions: Pexiganan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to enhance its antimicrobial activity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used in substitution reactions.
Major Products: The major products formed from these reactions include modified this compound peptides with enhanced stability, activity, or specificity .
Scientific Research Applications
Pexiganan has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-membrane interactions.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Primarily used in the treatment of diabetic foot ulcers. It is also being explored for its potential in treating other bacterial infections, including those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials for medical devices and wound dressings
Mechanism of Action
Pexiganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It binds to the bacterial membrane and forms toroidal-type pores, leading to membrane depolarization, leakage of cellular contents, and ultimately, bacterial cell death. The peptide’s amphipathic structure, with both hydrophobic and hydrophilic regions, allows it to interact effectively with the lipid bilayer of bacterial membranes .
Comparison with Similar Compounds
Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.
Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.
Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.
Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGFSNZWHMDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H210N32O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2477.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.